1,1'-Bi-2-naphthol

Vue d'ensemble

Description

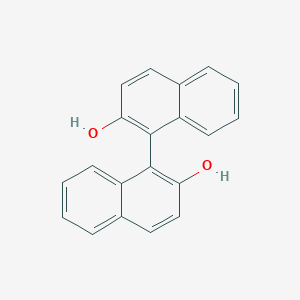

1,1’-Bi-2-naphthol, also known as [1,1’-Binaphthalene]-2,2’-diol, is an organic compound that is widely used in various fields of chemistry. It is known for its axial chirality, which makes it a valuable chiral ligand in asymmetric synthesis. The compound exists in two enantiomeric forms, which can be separated and are stable toward racemization .

Mécanisme D'action

Target of Action

1,1’-Bi-2-naphthol (BINOL) is an organic compound that is often used as a ligand for transition-metal catalysed asymmetric synthesis . It has axial chirality and the two enantiomers can be readily separated and are stable toward racemisation .

Mode of Action

The mechanism of action of BINOL involves complexation of iron (III) into the hydroxyl, followed by a radical coupling reaction of the naphthol rings initiated by iron (III) reducing into iron (II) . This process results in the formation of a new compound with unique properties.

Biochemical Pathways

The biochemical pathways affected by BINOL are primarily related to its role as a ligand in transition-metal catalysed asymmetric synthesis . The exact pathways and their downstream effects can vary depending on the specific reaction and the other compounds involved.

Result of Action

The result of BINOL’s action is the formation of a new compound through a radical coupling reaction . For example, 7,7′-Dihydroxy-1,1′-bi-2-naphthol, as a result of superelectrophilic activation in the presence of an excess of aluminum halides, reacts with cyclohexane and benzene to yield 5,6,7,8,5′,6′,7′,8′-octahydro-7,7′-dioxo-bi-2-naphthol and its 5,5′-diphenyl derivative .

Action Environment

The action of BINOL can be influenced by various environmental factors. For instance, the presence of aluminum halides can lead to superelectrophilic activation of certain derivatives of BINOL . .

Analyse Biochimique

Biochemical Properties

1,1’-Bi-2-naphthol is known for its widespread applications in asymmetric catalysis and fluorescent bio-sensing and imaging . It exhibits bright blue light fluorescence with fluorescence quantum yields up to 0.67, and aggregation-enhanced emission characteristics

Cellular Effects

Its derivatives have been used in the field of perovskite solar cells

Molecular Mechanism

The molecular mechanism of 1,1’-Bi-2-naphthol involves complexation of iron (III) into the hydroxyl, followed by a radical coupling reaction of the naphthol rings initiated by iron (III) reducing into iron (II) . This mechanism is key to its role in asymmetric synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,1’-Bi-2-naphthol can be synthesized through several methods:

Asymmetric Oxidative Coupling: This method involves the oxidative coupling of 2-naphthol using copper (II) chloride as the oxidant and (S)-(+)-amphetamine as the chiral ligand.

Iron (III) Chloride Oxidation: Racemic 1,1’-Bi-2-naphthol can be produced using iron (III) chloride as the oxidant.

Optical Resolution: Optically active 1,1’-Bi-2-naphthol can be obtained from racemic 1,1’-Bi-2-naphthol by optical resolution.

Industrial Production Methods

Industrial production methods often focus on green chemistry approaches to minimize environmental impact. One such method involves the use of copper-montmorillonite clay as a catalyst for the oxidative coupling of 2-naphthol .

Analyse Des Réactions Chimiques

1,1’-Bi-2-naphthol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to dihydroxy derivatives.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common reagents and conditions used in these reactions include:

Oxidants: Copper (II) chloride, iron (III) chloride, manganese dioxide.

Reductants: Sodium borohydride, lithium aluminum hydride.

Solvents: Acetonitrile, tetrahydrofuran, water.

Major products formed from these reactions include various substituted naphthols and quinones .

Applications De Recherche Scientifique

1,1’-Bi-2-naphthol has numerous applications in scientific research:

Asymmetric Catalysis: It is widely used as a chiral ligand in transition-metal catalyzed asymmetric synthesis.

Fluorescent Bio-Sensing and Imaging: Derivatives of 1,1’-Bi-2-naphthol are used in fluorescent bio-sensing and imaging due to their chiral properties.

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Material Science: The compound is used in the development of chiral liquid crystals and other advanced materials.

Comparaison Avec Des Composés Similaires

1,1’-Bi-2-naphthol is unique due to its axial chirality and stability toward racemization. Similar compounds include:

1,1’-Bi-2-naphthol-fluoroacetyl derivatives: These compounds are used in fluorescent recognition of amines.

1,1’-Bi-2-naphthol-4,5-dicarboximides: These derivatives are used in asymmetric catalysis and fluorescent bio-sensing.

2,2’-Dihydroxy-1,1’-dinaphthyl: Another similar compound used in chiral synthesis.

These compounds share similar structural features but differ in their specific applications and properties.

Activité Biologique

1,1'-Bi-2-naphthol, commonly known as BINOL, is an organic compound with significant biological activity and applications in various fields, including medicinal chemistry and catalysis. This article explores the biological properties of BINOL, focusing on its antioxidant potential, anticancer activity, and its role as a chiral ligand in asymmetric synthesis.

- Molecular Formula : CHO

- Molecular Weight : 286.33 g/mol

- Appearance : White to light yellow solid

- Melting Point : 207°C to 212°C

BINOL's structure consists of two naphthol units connected by a single bond, which contributes to its unique axially chiral nature. This chirality allows BINOL to interact selectively with other chiral molecules, making it a valuable compound in asymmetric synthesis and catalysis.

Antioxidant Activity

Research indicates that BINOL exhibits antioxidant properties, which are essential for protecting biological systems from oxidative stress. The antioxidant activity is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that derivatives of BINOL could effectively reduce oxidative damage in cellular models, suggesting potential applications in preventing diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .

Anticancer Properties

Several studies have investigated the anticancer effects of BINOL and its derivatives. For instance:

- Mechanism of Action : BINOL has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. Its ability to modulate the expression of genes involved in cell cycle regulation and apoptosis has been documented .

- Case Studies : In vitro studies have reported that BINOL derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. These compounds have demonstrated the ability to inhibit tumor growth and metastasis by targeting specific molecular pathways .

Chiral Ligand in Asymmetric Synthesis

BINOL is widely recognized for its role as a chiral ligand in asymmetric catalysis. Its unique structure allows it to form stable complexes with transition metals, facilitating various chemical reactions with high enantioselectivity. Key applications include:

- Catalytic Reactions : BINOL is utilized in reactions such as asymmetric hydrogenation and allylic substitution. The chiral environment created by BINOL around the metal center directs the formation of specific enantiomers, which is crucial for synthesizing biologically active compounds .

- Synthesis of Pharmaceuticals : The use of BINOL as a ligand has led to the development of several pharmaceutical agents, enhancing their efficacy and reducing side effects due to improved selectivity .

Comparative Analysis of Biological Activity

| Compound | Antioxidant Activity | Anticancer Activity | Role in Asymmetric Synthesis |

|---|---|---|---|

| This compound (BINOL) | High | Significant | Chiral ligand |

| Other Chiral Ligands | Moderate | Variable | Limited |

Propriétés

IUPAC Name |

1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTXVXKCQZKFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060526 | |

| Record name | [1,1'-Binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-09-5, 18531-94-7, 18531-99-2 | |

| Record name | BINOL | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-BINOL | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18531-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Binol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18531-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Bi-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Bi-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Binaphthalene]-2,2'-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1,1'-Binaphthalene-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-binaphthyl-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-1,1'-Binaphthalene-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BINOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6IDZ128WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BINOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54OT5RRV4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25AB254328 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,1'-Bi-2-naphthol?

A1: this compound has the molecular formula C20H14O2 and a molecular weight of 286.32 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Several spectroscopic techniques are employed to characterize BINOL, including:

- NMR Spectroscopy (1H and 13C): Used for signal assignment and structural elucidation, aided by 2D NMR techniques like COSY, HMQC, and COLOC. []

- UV-Vis Spectroscopy: Provides insights into electronic transitions and is useful for studying charge-transfer complexes involving BINOL. []

- Circular Dichroism (CD) Spectroscopy: Essential for analyzing the chiroptical properties of BINOL and its derivatives, especially for conformational analysis and studying chiral interactions. [, , , , ]

- Vibrational Circular Dichroism (VCD) Spectroscopy: A sensitive technique for determining absolute configuration and studying conformational changes in BINOL, even in complex systems like clay minerals. [, ]

- Raman Spectroscopy: Provides complementary information about molecular vibrations and can be enhanced using UV resonance (UVRR) for specific structural insights. []

Q3: How is this compound used in asymmetric catalysis?

A3: BINOL is a privileged chiral ligand in asymmetric catalysis. Its derivatives, often complexed with metals like titanium, aluminum, or palladium, are widely employed in various enantioselective reactions, including:

- Enantioselective Addition Reactions: For example, the addition of diethylzinc to aldehydes [], alkynylzinc reagents to aldehydes [], and allyl stannanes or allyl trifluoroborates to sulfonimines. []

- Asymmetric Epoxidation: BINOL-based catalysts enable the enantioselective epoxidation of α,β-unsaturated aryl ketones. []

- Asymmetric Cycloaddition Reactions: BINOL-derived catalysts facilitate the enantioselective cycloaddition of diphenyl nitrone to alkyl vinyl ethers. []

- Asymmetric Haloetherifications: BINOL phosphates act as catalysts in the asymmetric haloetherification of alkenediols and alkenols. []

Q4: What are the advantages of using this compound-based catalysts?

A4: BINOL-based catalysts offer several advantages:

- Modular Synthesis: The BINOL scaffold is amenable to diverse modifications, allowing for fine-tuning of catalyst properties like steric and electronic characteristics to optimize selectivity and reactivity. []

- Immobilization Potential: BINOL derivatives can be immobilized on solid supports like polystyrene, facilitating catalyst recovery and reuse without significant loss of activity or selectivity. []

Q5: How do structural modifications of this compound impact its catalytic activity?

A5: Structural modifications significantly influence the catalytic properties of BINOL derivatives.

- Substituents at the 3,3'-Positions: Introducing bulky or electron-withdrawing groups can significantly impact enantioselectivity by influencing the steric environment around the metal center in the catalyst. [, , ]

- Derivatization of Hydroxyl Groups: Transforming the hydroxyl groups into ethers, esters, or phosphates can alter the catalyst's acidity, solubility, and coordination properties. [, ]

- Hydrogenation of Naphthalene Rings: Partial hydrogenation of BINOL to form 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol derivatives can enhance catalyst activity and selectivity in some reactions. []

Q6: How does the conformation of this compound influence its interactions?

A6: BINOL's conformation plays a crucial role in its interactions:

- Dihedral Angle: The dihedral angle between the two naphthalene rings influences its ability to form inclusion complexes with guest molecules and affects its chiroptical properties. [, , ]

- Hydroxyl Group Orientation: The orientation of the hydroxyl groups impacts its hydrogen bonding ability, influencing its solubility in various solvents and its interactions with chiral molecules. [, ]

Q7: How is computational chemistry used to study this compound?

A7: Computational methods are invaluable for understanding BINOL's properties and behavior:

- Density Functional Theory (DFT): DFT calculations elucidate electronic structures, conformational preferences, hydrogen bonding interactions, and reaction mechanisms involving BINOL. [, , , , ]

- Molecular Dynamics Simulations: Provide insights into dynamic behavior, intermolecular interactions, and binding modes of BINOL-based catalysts. []

- Time-Dependent DFT (TDDFT): Essential for simulating electronic spectra like UV-Vis and CD spectra, aiding in the interpretation of experimental data. [, ]

Q8: What are some other applications of this compound and its derivatives?

A8: BINOL and its derivatives find applications beyond catalysis:

- Chiral Recognition: They are used as chiral solvating agents (CSAs) in NMR spectroscopy to determine the enantiomeric purity of chiral compounds. []

- Chiral Stationary Phases (CSPs): Immobilized BINOL derivatives serve as CSPs in high-performance liquid chromatography (HPLC) for separating enantiomers. [, , ]

- Fluorescence-Based Sensing: Specific BINOL derivatives exhibit fluorescence responses towards certain analytes like amines, enabling their detection and even chiral discrimination. [, ]

- Material Science: Optically active polyimides incorporating BINOL units have been explored for their thermal stability and potential applications in materials science. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.